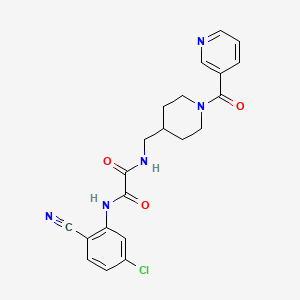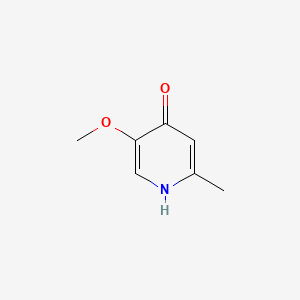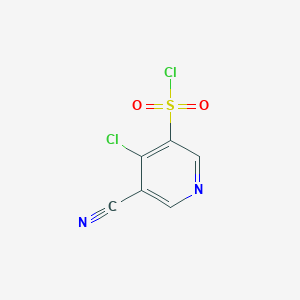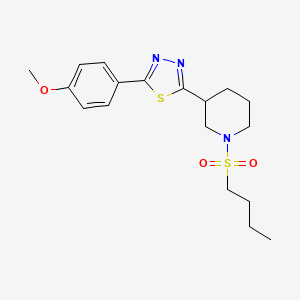
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as ATIC, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ATIC belongs to the class of indolizine derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide is not fully understood. However, it has been suggested that 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide may exert its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4).
Biochemical and Physiological Effects:
Studies have shown that 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide possesses several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in lab experiments is its potential therapeutic applications. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research and development of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide. One area of interest is the development of new drugs based on the structure of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide. Another area of interest is the investigation of the potential use of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide can be achieved through a multi-step reaction process that involves the condensation of 2-aminobenzoyl chloride with o-toluidine, followed by the cyclization of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained through the reaction of the intermediate with isatoic anhydride.
Scientific Research Applications
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. 2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-7-2-3-8-14(13)23-21(26)17-15-9-4-5-11-24(15)19(18(17)22)20(25)16-10-6-12-27-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEKNXOTCUQHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(thiophene-2-carbonyl)-N-(o-tolyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2620511.png)
![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)
![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2620515.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)
![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)


